molecular formula C42H56N2O12S B12663758 Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- CAS No. 13724-92-0

Rifamycin, 3-((1-pyrrolidinylmethyl)thio)-

Cat. No.: B12663758
CAS No.: 13724-92-0
M. Wt: 813.0 g/mol
InChI Key: BLDRBWAFMLTIOA-WHPTZXDASA-N
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Description

Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is a derivative of the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial properties, particularly against Gram-positive and some Gram-negative bacteria. They are widely used in the treatment of tuberculosis, leprosy, and other bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rifamycin, 3-((1-pyrrolidinylmethyl)thio)- typically involves the modification of rifamycin SV. The process includes the reaction of rifamycin SV with 1-pyrrolidinylmethyl thiol under specific conditions to introduce the thioether group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran, with the presence of a base to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of rifamycin derivatives often employs continuous flow synthesis to enhance efficiency and yield. This method involves the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced costs. For example, the continuous flow synthesis of rifampicin, a related compound, has been shown to achieve a 67% overall yield .

Chemical Reactions Analysis

Types of Reactions: Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- has several scientific research applications:

Mechanism of Action

The antibacterial activity of rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is primarily due to its inhibition of bacterial RNA polymerase. By binding to the beta subunit of the enzyme, it prevents the transcription of bacterial DNA into RNA, thereby inhibiting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is unique due to the presence of the thioether group, which can influence its pharmacokinetic properties and potentially enhance its antibacterial activity compared to other rifamycin derivatives .

Properties

CAS No.

13724-92-0

Molecular Formula

C42H56N2O12S

Molecular Weight

813.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-(pyrrolidin-1-ylmethylsulfanyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate

InChI

InChI=1S/C42H56N2O12S/c1-20-13-12-14-21(2)41(52)43-31-35(49)29-28(36(50)39(31)57-19-44-16-10-11-17-44)30-38(25(6)34(29)48)56-42(8,40(30)51)54-18-15-27(53-9)22(3)37(55-26(7)45)24(5)33(47)23(4)32(20)46/h12-15,18,20,22-24,27,32-33,37,46-50H,10-11,16-17,19H2,1-9H3,(H,43,52)/b13-12+,18-15+,21-14-/t20-,22+,23+,24+,27-,32-,33+,37+,42-/m0/s1

InChI Key

BLDRBWAFMLTIOA-WHPTZXDASA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCN5CCCC5)O)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCN5CCCC5)O)O)C

Origin of Product

United States

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